Differential CYP2D6 Inhibition: ONT-993 is a Moderate Inhibitor Distinct from Potent Clinical Probes
ONT-993 inhibits CYP2D6 with an IC50 of 7.9 µM, placing it in the 'moderate' inhibition category (1-10 µM) [1]. This is in stark contrast to the potent clinical CYP2D6 probe quinidine, which demonstrates an IC50 of 0.06 µM [2]. The ~132-fold lower potency of ONT-993 compared to quinidine is a critical differentiator for DDI studies. Using quinidine to model a 'CYP2D6-mediated interaction' would vastly overestimate the magnitude of any effect attributable to the metabolite ONT-993. Conversely, tucatinib itself is a weak inhibitor of CYP2D6 (IC50 > 20 µM), meaning ONT-993 is a significantly more potent CYP2D6 inhibitor than its parent drug [3].
| Evidence Dimension | CYP2D6 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 7.9 µM |
| Comparator Or Baseline | Quinidine: 0.06 µM; Tucatinib: > 20 µM |
| Quantified Difference | ONT-993 is ~132-fold less potent than quinidine, but >2.5-fold more potent than tucatinib |
| Conditions | Recombinant CYP2D6 enzyme assay |
Why This Matters
For accurate DDI risk assessment of tucatinib regimens, researchers must use the precise inhibitory potency of the relevant metabolite (ONT-993) rather than extrapolating from generic potent probes or assuming parent drug activity.
- [1] Glpbio. ONT-993 Product Page. CAS 937263-81-5. View Source
- [2] Nature Precedings. Table 2: Inhibition of CYP2D6*1 and *10 isoforms by several compounds. View Source
- [3] Sun H, et al. Kinetic and mechanistic investigation toward the characterization of tucatinib inhibition of CYP3A4. Drug Metab Dispos. 2025 Jul 16;53(8):100124. View Source
